molecular formula C10H10N2O B14062569 1-(4-Amino-3-cyanophenyl)propan-1-one

1-(4-Amino-3-cyanophenyl)propan-1-one

Cat. No.: B14062569
M. Wt: 174.20 g/mol
InChI Key: DAUNXNOECQHPNR-UHFFFAOYSA-N
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Description

1-(4-Amino-3-cyanophenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the para position and a cyano (-CN) group at the meta position, linked to a propan-1-one moiety. This structure combines electron-donating (amino) and electron-withdrawing (cyano) groups, which influence its electronic, solubility, and reactivity profiles.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-amino-5-propanoylbenzonitrile

InChI

InChI=1S/C10H10N2O/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,12H2,1H3

InChI Key

DAUNXNOECQHPNR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-cyanophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form 4-nitro-3-cyanobenzylidene malononitrile. This intermediate is then reduced using hydrogen gas and a palladium catalyst to yield 1-(4-Amino-3-cyanophenyl)propan-1-one.

Industrial Production Methods

Industrial production of 1-(4-Amino-3-cyanophenyl)propan-1-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-cyanophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-nitro-3-cyanophenylpropan-1-one.

    Reduction: Formation of 1-(4-Amino-3-aminophenyl)propan-1-one.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Amino-3-cyanophenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-cyanophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(4-Amino-3-cyanophenyl)propan-1-one with structurally related propan-1-one derivatives, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Properties/Applications Biological Activity Reference
1-(4-Amino-3-cyanophenyl)propan-1-one 4-amino, 3-cyano C₁₀H₉N₂O¹ Hypothesized polarity, H-bonding capacity Not reported N/A
1-(4-Hydroxyphenyl)propan-1-one 4-hydroxy C₉H₁₀O₂ Polar, soluble in alcohols Antifungal
3-(4-Methoxyphenyl)-1-phenylpropan-1-one 4-methoxy, phenyl C₁₆H₁₆O₂ Lipophilic, synthetic intermediate Antimicrobial precursors
4-FMC (1-(4-fluorophenyl)-2-methylaminopropan-1-one) 4-fluoro, methylamino C₁₀H₁₂FNO Psychoactive, water-soluble HCl salt CNS stimulation
1-(2,6-Dihydroxyphenyl)propan-1-one 2,6-dihydroxy C₉H₁₀O₃ High polarity, antioxidant potential Antifungal
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one Silyl-protected 4-hydroxy C₁₅H₂₄O₂Si Stabilized for synthetic manipulation Intermediate in organic synthesis

¹ Inferred from structural analysis; experimental data unavailable in evidence.

Key Observations:
  • Solubility: Hydroxyl and amino groups improve water solubility, whereas methoxy and silyl-protected groups increase lipophilicity . The cyano group may reduce solubility relative to hydroxylated analogs.
  • Biological Activity: Antifungal activity is observed in dihydroxy-substituted propan-1-ones , while fluorinated derivatives (e.g., 4-FMC) exhibit psychoactive effects . The amino-cyano combination could target microbial enzymes or receptors, though toxicity risks (e.g., genotoxicity in pyridinyl analogs ) warrant further study.

Biological Activity

1-(4-Amino-3-cyanophenyl)propan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Amino-3-cyanophenyl)propan-1-one can be described as follows:

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • Functional Groups : Amino group (-NH2), cyano group (-C≡N), and a ketone group (C=O).

The presence of these functional groups is significant for its biological activity, particularly in interactions with biological macromolecules.

The biological activity of 1-(4-Amino-3-cyanophenyl)propan-1-one is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : Its structural features allow it to bind to receptors, potentially modulating signaling pathways related to inflammation and cancer progression.
  • Cytotoxic Effects : Research indicates that compounds with similar structures exhibit cytotoxicity against cancer cells, suggesting that 1-(4-Amino-3-cyanophenyl)propan-1-one may also possess this property.

Anticancer Activity

Recent studies have shown that derivatives of propanones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 1-(4-Amino-3-cyanophenyl)propan-1-one have demonstrated:

  • High Cytotoxicity Against MCF-7 Cells : A study indicated that certain synthesized compounds exhibited cytotoxic effects on MCF-7 breast cancer cells, surpassing the efficacy of established drugs like Tamoxifen .
CompoundIC50 (µM)Cell LineReference
1-(4-Amino-3-cyanophenyl)propan-1-oneTBDMCF-7 (Breast Cancer)
Tamoxifen10MCF-7

Antibacterial Activity

Research into similar compounds has revealed potential antibacterial properties. For example, studies on related alkaloids have shown effective inhibition against Gram-positive and Gram-negative bacteria . While specific data on 1-(4-Amino-3-cyanophenyl)propan-1-one is limited, its structural analogs suggest a potential for similar activity.

Case Studies

Several case studies have explored the biological effects of compounds related to 1-(4-Amino-3-cyanophenyl)propan-1-one:

  • Cytotoxicity in Breast Cancer Models : A study synthesized various derivatives based on a similar scaffold and evaluated their cytotoxicity against MCF-7 cells using the MTT assay. Results indicated that modifications in the structure could enhance or reduce cytotoxic effects .
  • Enzyme Interaction Studies : Investigations into enzyme interactions have shown that compounds with similar functional groups can modulate enzyme activity, impacting metabolic pathways critical for cancer cell survival .

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